![molecular formula C19H20ClF2N3OS B2684907 N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216753-83-1](/img/structure/B2684907.png)
N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Scientific Research Applications
- Copolymerization with Dodecyl (Meth)acrylate : The radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene has been studied. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers. This behavior cannot be adequately described using traditional comonomer reactivity ratios .
- Homogeneous Copolymerization : DMAPMA can be copolymerized with other (meth)acrylic monomers, leading to materials with tailored properties. For instance, DMAPMA-grafted polypropylene and cellulose acetate films have been explored .
- Cross-Linking of RNA Species : N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC), a derivative of DMAPMA, is used for post-fixation and cross-linking of small ribonucleic acid (RNAs) species from formalin-fixed paraffin-embedded (FFPE) tissues. It is essential for techniques like fluorescent in situ hybridization (FISH) and immunofluorescence (IF) .
- Nanofiber Matrix Cross-Linking : DMAPMA can be employed for cross-linking nanofiber matrices. For instance, it has been used to enhance the properties of nanofiber matrices with mouse lung extract .
- CO2 Detection : Functionalized polymers containing DMAPMA have been explored for CO2 detection. For example, PEI-functionalized carbon nanotube thin-film sensors, based on DMAPMA derivatives, can detect CO2 at room temperature .
- Surface-Active Properties : DMAPMA-containing copolymers can be used to modify surfaces, enhance lubricating oil properties, and improve viscosity. These copolymers act as effective dispersants and viscosity modifiers .
Polymerization and Copolymerization
Biological Applications
Materials Science
Sensors and Detection
Surface Modification and Coatings
Mechanism of Action
Target of Action
Compounds like these often target specific enzymes or receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
These compounds may interact with their targets by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This interaction often involves the formation of hydrogen bonds or other types of intermolecular forces .
Biochemical Pathways
The inhibition of specific enzymes or receptors can affect various biochemical pathways. For example, the inhibition of COX enzymes can disrupt the synthesis of prostaglandins, which are involved in inflammation and pain responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For instance, if the compound inhibits COX enzymes, it could potentially reduce inflammation and pain .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)14-6-3-4-7-15(14)21)19-22-16-9-8-13(20)12-17(16)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJFSOLVLWBDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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